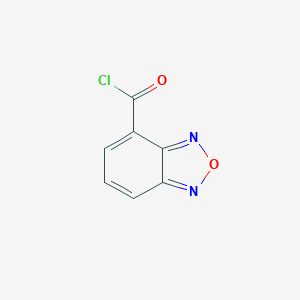

2,1,3-Benzoxadiazole-4-carbonyl chloride

Description

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic aromatic heterocycle that has garnered significant attention in various domains of chemical research. Its planar structure and electron-deficient nature contribute to its unique electronic and photophysical properties. frontiersin.org In contemporary organic synthesis, the benzoxadiazole moiety is a key component in the design of fluorescent probes and sensors, organic light-emitting diodes (OLEDs), and solar cells. nih.govresearchgate.net The incorporation of this heterocycle into larger molecular frameworks can impart desirable characteristics such as thermal stability and specific electronic behavior. researchgate.net Furthermore, derivatives of benzoxadiazole have been investigated for their potential applications in medicinal chemistry, showcasing a range of biological activities. rdd.edu.iq The synthesis of benzoxadiazole and its derivatives often begins from substituted 2-nitroanilines, which can be cyclized to form the core heterocyclic structure. nih.gov

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful as synthetic intermediates. vaia.com The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, renders it highly susceptible to nucleophilic attack. vaia.com This reactivity allows for the efficient formation of a wide array of other functional groups and is a cornerstone of many chemical transformations.

The acyl chloride functionality serves as a versatile "handle" for the construction of more complex molecules. Key reactions involving acyl chlorides include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to produce amides.

Friedel-Crafts Acylation: Electrophilic aromatic substitution to introduce an acyl group onto an aromatic ring.

Anhydride Formation: Reaction with carboxylates to yield acid anhydrides.

These transformations typically proceed via a nucleophilic acyl substitution mechanism, which involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. masterorganicchemistry.com The versatility and high reactivity of acyl chlorides make them indispensable reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Historically, research into benzoxadiazole derivatives has been driven by their interesting chemical properties and biological activities. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, for example, has been extensively used as a fluorescent label for biological molecules. frontiersin.org The development of synthetic methodologies to introduce various substituents onto the benzoxadiazole ring has been a continuous focus, enabling the fine-tuning of its electronic and photophysical properties.

Currently, academic research continues to explore the potential of benzoxadiazole-containing compounds in materials science and medicinal chemistry. For instance, the synthesis of novel fluorophores based on the 2,1,3-benzoxadiazole core is an active area of investigation, with applications in bioimaging and sensing. nih.govresearchgate.net The combination of the benzoxadiazole scaffold with other functional groups is a common strategy to create molecules with tailored properties.

While specific research focused solely on 2,1,3-Benzoxadiazole-4-carbonyl chloride is not extensively documented in publicly available literature, the research aims and scope of investigations involving this compound can be inferred from the reactivity of its constituent parts. The primary research aim would be to utilize this molecule as a building block to introduce the 2,1,3-benzoxadiazole-4-carbonyl moiety into a variety of molecular structures.

The scope of such investigations would likely encompass:

Synthesis of Novel Fluorescent Probes: The reaction of this compound with fluorescent amines or alcohols could lead to the development of new dyes and probes with unique photophysical properties.

Development of Bioactive Molecules: By reacting the acyl chloride with biologically relevant amines or alcohols, novel compounds with potential pharmaceutical applications could be synthesized and evaluated.

Creation of Advanced Materials: Incorporation of the benzoxadiazole unit into polymers or other materials via reactions of the acyl chloride could be explored for applications in organic electronics.

The general synthetic utility of this compound would be to act as a reactive intermediate for the covalent attachment of the benzoxadiazole core to a wide range of nucleophilic substrates.

Structure

3D Structure

Properties

CAS No. |

111595-71-2 |

|---|---|

Molecular Formula |

C7H3ClN2O2 |

Molecular Weight |

182.56 g/mol |

IUPAC Name |

2,1,3-benzoxadiazole-4-carbonyl chloride |

InChI |

InChI=1S/C7H3ClN2O2/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |

InChI Key |

HOZVDGQUZYHDKH-UHFFFAOYSA-N |

SMILES |

C1=CC2=NON=C2C(=C1)C(=O)Cl |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)C(=O)Cl |

Synonyms |

2,1,3-Benzoxadiazole-4-carbonyl chloride (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,1,3 Benzoxadiazole 4 Carbonyl Chloride

Strategies for the Preparation of the Core 2,1,3-Benzoxadiazole-4-carboxylic Acid Precursor

Regioselective Functionalization Approaches to the Benzoxadiazole Nucleus

This approach begins with the parent 2,1,3-benzoxadiazole (also known as benzofurazan) and introduces a functional group at the C4 position, which is then converted to a carboxylic acid.

One effective strategy involves the selective halogenation of the benzoxadiazole ring. Research has shown that the bromination of 2,1,3-benzoxadiazole can be achieved at the 4 and 7 positions. frontiersin.org This yields 4,7-dibromo-2,1,3-benzoxadiazole. frontiersin.org To obtain the desired 4-monosubstituted product, careful control of reaction conditions is necessary. Once a halogen, such as bromine, is installed at the 4-position, it serves as a versatile handle for introducing the carboxylic acid group. Standard organometallic procedures, such as halogen-metal exchange followed by quenching with carbon dioxide, can be employed.

More contemporary methods focus on the direct C-H functionalization of the benzoxadiazole ring. Advances in catalysis have enabled the regioselective carboxylation of heteroaromatic compounds. For instance, copper-catalyzed direct C-H carboxylation with CO2 has been demonstrated for related heterocycles like benzoxazole (B165842). mdpi.com This method offers a more atom-economical route, avoiding the use of halogenating agents and the generation of metallic waste from subsequent steps. The regioselectivity in such reactions is often dictated by the acidity of the C-H bonds and the nature of the catalyst system employed. mdpi.com

Multi-step Convergent Syntheses of Benzoxadiazole Carboxylic Acids

Convergent synthesis involves the preparation of substituted precursors that are then cyclized to form the target benzoxadiazole ring system. This approach is particularly useful as it unambiguously establishes the position of the carboxyl group on the benzene (B151609) ring prior to the formation of the heterocycle.

A viable precursor for this strategy is 3,4-diaminobenzoic acid. This compound contains the necessary ortho-diamine functionality for the formation of the oxadiazole ring and the pre-installed carboxylic acid at the correct position. The synthesis of 3,4-diaminobenzoic acid can be accomplished via a multi-step sequence starting from 4-aminobenzoic acid, involving acetylation, nitration, hydrolysis, and subsequent reduction of the nitro group. researchgate.net

Once 3,4-diaminobenzoic acid is obtained, the 2,1,3-benzoxadiazole ring can be constructed through an oxidative condensation/cyclization reaction. This transformation closes the heterocyclic ring from the ortho-diamine, yielding the desired 2,1,3-Benzoxadiazole-4-carboxylic acid. This convergent route offers excellent control over the final product's constitution.

Optimized Transformation Pathways to the Acyl Chloride Functionality

The conversion of the stable 2,1,3-Benzoxadiazole-4-carboxylic acid into the more reactive 2,1,3-Benzoxadiazole-4-carbonyl chloride is a critical activation step for subsequent chemical transformations. This process involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom.

Reagent-Controlled Conversion of Carboxylic Acid to Acyl Chloride

Several reagents are commonly employed for this transformation, each with distinct advantages and mechanisms. The choice of reagent can significantly impact reaction conditions, selectivity, and the nature of the byproducts.

Thionyl Chloride (SOCl₂) : This is one of the most frequently used reagents for preparing acyl chlorides. google.com The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. google.comresearchgate.net A key advantage of this reagent is that the byproducts are gaseous, which simplifies purification of the final product. researchgate.netrsc.org

Phosphorus Chlorides (PCl₅ and PCl₃) : Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. google.comresearchgate.net Phosphorus(III) chloride (PCl₃) also produces the acyl chloride but yields phosphorous acid (H₃PO₃) as a byproduct. google.comresearchgate.net These reagents are highly reactive but can require more rigorous purification to separate the acyl chloride from the non-volatile phosphorus-based byproducts. researchgate.net

Oxalyl Chloride ((COCl)₂) : Often considered a milder and more selective reagent than thionyl chloride, oxalyl chloride reacts with carboxylic acids to form the acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO), in addition to HCl. nih.gov Its higher cost often limits its use to smaller-scale syntheses where mild conditions are paramount. nih.gov

| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification researchgate.netrsc.org | Can be harsh; requires careful handling |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Highly reactive google.com | Solid reagent; non-volatile byproduct requires distillation researchgate.net |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent; less dramatic reaction than PCl₅ researchgate.net | Non-volatile byproduct requires distillation researchgate.net |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder and more selective reagent nih.gov | More expensive; generates toxic CO gas nih.gov |

Optimized Reaction Conditions and Yield Enhancement Studies

To maximize the yield and purity of this compound, reaction conditions must be carefully optimized.

Catalysis : The reaction with thionyl chloride and oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). google.comnih.gov DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion. nih.gov

Temperature and Solvents : These reactions are typically conducted at reflux temperature, either in an excess of the chlorinating agent (e.g., neat SOCl₂) or in an inert solvent like acetonitrile (B52724). mdpi.com The choice of solvent can influence reaction rates and aid in controlling the reaction temperature.

Workup and Purification : Since acyl chlorides are reactive towards moisture, all reactions must be performed under anhydrous conditions. After the reaction is complete, excess volatile reagents like thionyl chloride or oxalyl chloride are typically removed by distillation under reduced pressure. researchgate.net Fractional distillation is often required to separate the final product from non-volatile byproducts, such as those generated when using phosphorus chlorides. researchgate.net The progress of the reaction and purity of the product are monitored using techniques like IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the acyl chloride.

Green Chemistry Considerations in Synthetic Route Design and Implementation

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices. When synthesizing this compound, several green chemistry principles can be applied.

The choice of chlorinating agent is a primary consideration. While effective, traditional reagents like thionyl chloride and phosphorus chlorides are corrosive and produce acidic, hazardous byproducts (HCl, SO₂). Oxalyl chloride, while also producing HCl, generates gaseous CO and CO₂, but CO is highly toxic. nih.gov

Developing catalytic methods is a key green strategy. The use of catalytic DMF reduces the need for stoichiometric activators. Furthermore, research into immobilized catalysts for acyl chloride preparation is underway, which would allow for easy recovery and reuse of the catalyst, minimizing waste and cost. nih.gov

Another approach involves avoiding hazardous reagents altogether. For example, cyanuric chloride has been suggested as an alternative that does not liberate HCl. nih.gov The development of one-pot procedures, where the carboxylic acid is generated and converted to the acyl chloride in situ before reacting with a nucleophile, can reduce the number of purification steps and minimize solvent waste. The use of bio-based or greener solvents is also a critical area of research to replace traditional chlorinated or aprotic polar solvents.

Mechanistic Insights into this compound Formation Processes

The formation of this compound is governed by two distinct and well-understood reaction mechanisms corresponding to the major synthetic stages.

First is the formation of the 2,1,3-benzoxadiazole heterocyclic system. When an ortho-nitroaniline such as 4-Amino-3-nitrobenzoic acid is treated with an oxidizing agent like sodium hypochlorite (NaOCl), it undergoes an intramolecular cyclization. This process is believed to involve the initial oxidation of the amino group, followed by a nucleophilic attack onto the nitrogen atom of the nitro group, leading to ring closure and the formation of the stable, five-membered N-oxide ring structure. This intermediate, 2,1,3-Benzoxadiazole-4-carboxylic acid 1-oxide, can then be deoxygenated, for example with triphenylphosphine (PPh₃), to yield the 2,1,3-benzoxadiazole-4-carboxylic acid core. nih.govfrontiersin.org

The second critical mechanism is the conversion of the carboxylic acid to the carbonyl chloride. Using thionyl chloride (SOCl₂) as the chlorinating agent, the process begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This step forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, which results in the reformation of the carbonyl double bond and the elimination of the chlorosulfite group. This leaving group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.

Table 2: Mechanistic Steps for Carboxylic Acid to Acyl Chloride Conversion using SOCl₂

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂. | Protonated acyl chlorosulfite |

| 2 | A chloride ion (Cl⁻) is eliminated from the sulfur center. | Acyl chlorosulfite intermediate |

| 3 | The liberated chloride ion acts as a nucleophile, attacking the carbonyl carbon. | Tetrahedral intermediate |

| 4 | The tetrahedral intermediate collapses, eliminating the chlorosulfite group. | Acyl chloride, SO₂, and Cl⁻ |

| 5 | The leaving group decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. | Final Products |

This two-part mechanistic understanding provides a clear picture of the chemical transformations required to synthesize this compound from its foundational precursors.

Elucidation of Reactivity and Reaction Mechanisms of 2,1,3 Benzoxadiazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The reactivity of 2,1,3-Benzoxadiazole-4-carbonyl chloride is fundamentally governed by the principles of nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, a consequence of the electron-withdrawing effects of both the adjacent chlorine atom and the 2,1,3-benzoxadiazole ring system. This high degree of electrophilicity renders the compound susceptible to attack by a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride ion, a proficient leaving group, to yield the substituted product.

Esterification Reactions with Diverse Alcohol Substrates

The reaction of this compound with alcohols is anticipated to produce the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile.

Specific kinetic studies on the esterification of this compound are not readily found in the current body of scientific literature. However, based on analogous reactions with other acyl chlorides, the reaction rate is expected to be influenced by the steric hindrance of the alcohol substrate and the electronic properties of the 2,1,3-benzoxadiazole moiety. Primary alcohols would be expected to react more rapidly than secondary alcohols, which in turn would be more reactive than tertiary alcohols.

Regarding stereochemistry, if the alcohol substrate contains a chiral center, the esterification reaction with an achiral acyl chloride like this compound is not expected to alter the configuration of that chiral center, as the reaction occurs at the acyl carbon and does not involve bond breaking at the stereocenter of the alcohol.

Table 1: Hypothetical Reactivity of this compound with Various Alcohols This table is based on general principles of organic chemistry, as specific experimental data for this compound is limited.

| Alcohol Substrate | Expected Relative Rate | Potential Steric Hindrance |

|---|---|---|

| Methanol | Very Fast | Low |

| Ethanol | Fast | Low |

| Isopropanol | Moderate | Medium |

While many acyl chloride esterifications proceed readily without a catalyst, the efficiency can often be enhanced by the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). These bases serve to neutralize the hydrochloric acid byproduct, which can otherwise protonate the alcohol and reduce its nucleophilicity. The use of such catalysts can lead to higher yields and faster reaction times. No specific studies on catalyzed esterification of this compound have been identified.

Amidation Reactions for Primary and Secondary Amine Derivatives

The reaction of this compound with primary and secondary amines is expected to yield the corresponding amides. Amines are generally more nucleophilic than alcohols, and these reactions are typically rapid and high-yielding.

The choice of solvent can significantly impact the rate of amidation. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride. Solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly employed. The polarity of the solvent can influence the stability of the transition state and thus the reaction rate, though specific data for this compound is unavailable.

Table 2: Predicted Solvent Effects on the Amidation of this compound This table is illustrative and based on general reactivity trends, not on specific experimental data for the named compound.

| Solvent | Polarity | Expected Effect on Rate |

|---|---|---|

| Dichloromethane | Polar Aprotic | Favorable |

| Tetrahydrofuran | Polar Aprotic | Favorable |

| Acetonitrile | Polar Aprotic | Favorable |

Acyl chlorides can be utilized in peptide synthesis to form amide bonds. While there is no direct evidence of this compound being used as a peptide coupling agent, its structural features suggest potential for such applications. The development of new peptide coupling agents is an active area of research, and benzoxadiazole derivatives, known for their unique electronic properties, could theoretically be explored in this context. However, to date, no studies have been published detailing the use or development of this compound or its derivatives as peptide coupling agents.

Thioester and Selenoester Formation with Chalcogen Nucleophiles

The acyl chloride functionality of this compound serves as a potent electrophilic site, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. Among these, chalcogen-based nucleophiles, such as thiols (R-SH) and selenols (R-SeH), are of particular importance due to the utility of the resulting thioesters and selenoesters in synthetic and medicinal chemistry.

The reaction of this compound with a thiol in the presence of a suitable base, typically a tertiary amine like triethylamine or pyridine, proceeds to form the corresponding S-ester, or thioester. The mechanism involves the initial deprotonation of the thiol by the base to generate a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the thioester product.

Similarly, the reaction with selenols, often generated in situ from the corresponding diselenides by reduction, yields selenoesters. The greater nucleophilicity of the selenolate anion, as compared to the thiolate, often leads to faster reaction rates.

| Nucleophile | Product | General Reaction Conditions |

| Thiol (R-SH) | 2,1,3-Benzoxadiazole-4-carbothioate | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) |

| Selenol (R-SeH) | 2,1,3-Benzoxadiazole-4-carboselenoate | Reducing agent for diselenide (if applicable), Base, Inert Atmosphere |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The interaction of this compound with highly reactive organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), is characterized by the potential for multiple additions to the carbonyl group. These strong carbon-based nucleophiles readily attack the acyl chloride, leading to the formation of a ketone intermediate. However, due to the high reactivity of both the organometallic reagent and the newly formed ketone, a second nucleophilic attack typically occurs, ultimately yielding a tertiary alcohol after aqueous workup.

Chemoselectivity Control in Carbon-Carbon Bond Formation

Achieving a selective single addition to form a ketone from the reaction of this compound with a potent organometallic reagent is a significant synthetic challenge. The inherent reactivity of the ketone intermediate often makes its isolation difficult. To favor the formation of the ketone, less reactive organometallic reagents are often employed. Organocuprates, also known as Gilman reagents (R₂CuLi), are a prime example. Their reduced reactivity compared to Grignard and organolithium reagents allows for a more controlled reaction, often stopping at the ketone stage.

Another strategy to enhance chemoselectivity involves conducting the reaction at low temperatures. By carefully controlling the temperature, it is sometimes possible to favor the initial nucleophilic acyl substitution over the subsequent addition to the ketone.

Mitigation of Over-Addition and Undesired Side Reactions

Over-addition, leading to the formation of tertiary alcohols, is the primary side reaction in the reaction of this compound with Grignard or organolithium reagents. As mentioned, the use of less reactive organometallic reagents like organocuprates is a key strategy to mitigate this.

Furthermore, the choice of solvent and the rate of addition of the organometallic reagent can also play a crucial role. Using a non-polar solvent can sometimes temper the reactivity of the organometallic species. Slow, dropwise addition of the reagent to a cooled solution of the acyl chloride can help to maintain a low concentration of the nucleophile, thereby reducing the likelihood of the second addition to the ketone intermediate.

| Organometallic Reagent | Primary Product | Key Considerations for Selectivity |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Low temperature, slow addition |

| Organolithium (R-Li) | Tertiary Alcohol | Low temperature, slow addition |

| Organocuprate (R₂CuLi) | Ketone | Generally more selective for single addition |

Intramolecular Reactivity and Cyclization Pathways

While intermolecular reactions of this compound are well-documented, its potential for intramolecular transformations, leading to the formation of novel cyclic structures, is an area of ongoing investigation. The strategic placement of a nucleophilic moiety on a side chain attached to the benzoxadiazole ring could, in principle, lead to intramolecular cyclization.

Formation of Cyclic Ketones or Fused Heterocycles

If a carbon nucleophile, such as an enolate or an organometallic species, is generated at a suitable position within the same molecule, an intramolecular attack on the acyl chloride group could lead to the formation of a new ring, resulting in a cyclic ketone fused to the benzoxadiazole core. The feasibility of such a reaction would depend on the length and flexibility of the tether connecting the nucleophilic center to the acyl chloride.

Similarly, the presence of a suitably positioned amine, alcohol, or thiol group could facilitate intramolecular cyclization to form fused heterocyclic systems containing lactams, lactones, or thiolactones, respectively.

Rearrangement Processes Involving the Acyl Chloride Moiety

The acyl chloride group, under certain conditions, could potentially participate in rearrangement reactions. For instance, in the presence of a Lewis acid, the formation of an acylium ion intermediate could be envisioned. If the benzoxadiazole ring is appropriately substituted, this could trigger a rearrangement, such as a Fries-type rearrangement, where the acyl group migrates to a different position on the aromatic ring. However, specific examples of such rearrangements involving this compound are not extensively reported in the literature and remain a topic for further research.

Electrophilic Reactivity of the Benzoxadiazole Ring System

The 2,1,3-benzoxadiazole ring system is inherently electron-deficient. This characteristic is a consequence of the electronegativity of the nitrogen and oxygen atoms within the fused oxadiazole ring, which withdraws electron density from the benzene (B151609) portion of the molecule. The presence of a strongly electron-withdrawing carbonyl chloride group at the 4-position further deactivates the aromatic ring, rendering it highly resistant to classical electrophilic aromatic substitution reactions. Consequently, the following discussions on electrophilic reactivity are primarily based on the behavior of the parent ring system and related analogues, as such reactions are not typically favored for this compound itself.

Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

For this compound, the carbonyl group could theoretically act as a DMG to direct metalation to the C5 position. However, the practical application of this strategy is highly improbable. The carbonyl chloride functional group is exceptionally electrophilic and would readily undergo a competing and much faster reaction—nucleophilic acyl substitution—with the highly nucleophilic organolithium bases (such as n-butyllithium) required for deprotonation.

This inherent reactivity challenge is underscored by studies on the analogous 2,1,3-benzothiadiazole (B189464) system. Attempts to perform a DoM reaction on a 2,1,3-benzothiadiazole derivative bearing a sulfonyl directing group at the 4-position failed to yield the desired C5-functionalized product, highlighting the difficulty in activating this specific position on the ring. diva-portal.org Given the extreme reactivity of the carbonyl chloride group towards organolithiums, DoM is not considered a viable strategy for the functionalization of the this compound ring.

| Substrate | Directing Group (at C4) | Target Position | Reagent | Observed Outcome | Reference |

|---|---|---|---|---|---|

| 2,1,3-Benzothiadiazole derivative | Sulfonyl | C5 | Organolithium bases | No desired product observed | diva-portal.org |

| This compound | Carbonyl chloride | C5 | Organolithium bases | Predicted to be unfeasible; nucleophilic attack at carbonyl expected | N/A |

Electrophilic substitution reactions on the parent 2,1,3-benzoxadiazole and its analogue, 2,1,3-benzothiadiazole, have established clear regiochemical preferences.

Halogenation : The bromination of 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole occurs selectively at the 4- and 7-positions. nih.govfrontiersin.orgwikipedia.org These positions are the most electronically activated for electrophilic attack in the unsubstituted ring. In this compound, the 4-position is already substituted. Further halogenation would theoretically target the 7-position, but the profound deactivating effect of the 4-carbonyl chloride group would necessitate extremely harsh reaction conditions, likely leading to decomposition.

Nitration : The benzoxadiazole ring system is generally resistant to nitration, requiring strong nitrating agents and conditions. stmarys-ca.edu For the title compound, the combined deactivating effects of the heterocyclic system and the 4-carbonyl chloride group make electrophilic nitration of the ring practically unfeasible.

Sulfonation : The existence of 2,1,3-Benzoxadiazole-4-sulfonyl chloride implies that the parent benzoxadiazole can be sulfonated at the 4-position, likely under forcing conditions. prepchem.com As this position is occupied in the title compound, and the ring is strongly deactivated, further sulfonation is not a viable reaction pathway.

| Reaction | Reagents | Position(s) of Substitution | Reference |

|---|---|---|---|

| Bromination | Br₂/HBr | 4 and 7 | nih.govfrontiersin.org |

| Sulfonation | (Implied) | 4 | prepchem.com |

| Nitration | Strong nitrating agents | (Generally difficult) | stmarys-ca.edu |

Computational and Theoretical Analysis of Reaction Pathways

While specific computational studies focusing on this compound are not prominent in the literature, the methodologies for analyzing its reaction pathways are well-established. Such analyses would logically focus on the reactivity of the highly electrophilic carbonyl chloride group, which is the molecule's primary reactive center, rather than the inert aromatic ring.

A key reaction pathway for this compound is nucleophilic acyl substitution. A computational analysis of this process would involve characterizing the transition states along the reaction coordinate. wikipedia.org

Using quantum mechanical methods such as Density Functional Theory (DFT), the geometry of the transition state (TS) for the addition of a nucleophile (e.g., an amine or alcohol) to the carbonyl carbon can be located. asianpubs.org This TS would correspond to a first-order saddle point on the potential energy surface, representing the energy maximum for the formation of a tetrahedral intermediate. Vibrational frequency calculations are crucial to confirm the identity of a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. asianpubs.org

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state downhill to the reactants on one side and the tetrahedral intermediate on the other, thereby mapping the reaction coordinate and confirming the connectivity between stationary points. asianpubs.org A similar analysis would be applied to the subsequent transition state for the collapse of the tetrahedral intermediate and elimination of the chloride leaving group.

The data obtained from locating reactants, intermediates, transition states, and products are used to construct a reaction energy profile. This profile plots the potential energy of the system against the reaction coordinate, providing quantitative insights into the reaction's thermodynamics and kinetics. wikipedia.org

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | C₆H₃N₂O(COCl) + NH₃ | 0.0 |

| TS1 | Transition state for NH₃ addition | +10.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition state for Cl⁻ elimination | +12.1 |

| Products | C₆H₃N₂O(CONH₂) + HCl | -20.7 |

This computational approach provides a powerful tool for understanding the detailed mechanism, predicting reactivity, and rationalizing experimental observations for key reactions involving this compound.

Based on a comprehensive review of available scientific literature, there is limited specific information regarding the direct applications of This compound in the advanced organic synthesis pathways as outlined in the requested article structure. The existing research predominantly focuses on the broader 2,1,3-benzoxadiazole (also known as benzofurazan) core and its other derivatives, such as halogenated or amino-substituted analogues, as key building blocks.

The carbonyl chloride functional group implies a role as a potent acylating agent, suggesting its utility in introducing the 2,1,3-benzoxadiazole moiety onto nucleophiles like amines, alcohols, and phenols. This reactivity is fundamental to its potential applications. However, specific, detailed research findings on its use for the synthesis of complex fused rings, macrocycles, specific bioactive scaffolds, or as a direct precursor in catalyst and ligand design are not extensively documented in publicly accessible research.

Therefore, while the chemical nature of this compound makes it a plausible intermediate for the applications listed, a detailed article with specific research findings, data tables, and examples as per the provided outline cannot be generated without resorting to speculation. The available literature primarily supports the applications of the core heterocyclic system through other synthetic handles.

Applications of 2,1,3 Benzoxadiazole 4 Carbonyl Chloride in Advanced Organic Synthesis

Role in Catalyst Design and Ligand Synthesis

Derivatization for Metal Complexation and Coordination Chemistry

The acyl chloride functionality of 2,1,3-Benzoxadiazole-4-carbonyl chloride serves as a convenient anchor point for the synthesis of a diverse array of ligands for metal complexation. Through straightforward reactions with amines, alcohols, and other nucleophiles, a variety of coordinating moieties can be appended to the benzoxadiazole scaffold. The resulting ligands, typically 2,1,3-Benzoxadiazole-4-carboxamides and esters, can then be used to form stable complexes with a range of transition metals.

The nitrogen atoms within the oxadiazole ring, along with the oxygen atom, can act as coordination sites, allowing the benzoxadiazole unit to function as a bidentate or monodentate ligand. The specific coordination mode is influenced by the nature of the metal ion and the steric and electronic properties of the substituents introduced via the carbonyl chloride group.

Table 1: Examples of Ligands Derived from this compound for Metal Complexation

| Ligand Name | Derivative Type | Potential Coordination Sites |

| N-alkyl-2,1,3-benzoxadiazole-4-carboxamide | Amide | Oxadiazole N, O; Amide O |

| N-aryl-2,1,3-benzoxadiazole-4-carboxamide | Amide | Oxadiazole N, O; Amide O |

| Alkyl 2,1,3-benzoxadiazole-4-carboxylate | Ester | Oxadiazole N, O; Ester O |

Research in this area focuses on synthesizing and characterizing the resulting metal complexes, often investigating their photophysical, electronic, and catalytic properties. The inherent fluorescence of the benzoxadiazole core is of particular interest, as its modulation upon metal binding can be exploited for the development of fluorescent sensors for specific metal ions.

Ligand Scaffolding for Organocatalysis and Asymmetric Synthesis

In the field of asymmetric synthesis, the development of effective chiral ligands and organocatalysts is paramount. This compound provides a rigid and tunable scaffold for the construction of such molecules. By reacting the carbonyl chloride with chiral amines or alcohols, chiral centers can be introduced in close proximity to the benzoxadiazole ring system.

These chiral derivatives can function as ligands in transition metal-catalyzed asymmetric reactions. The benzoxadiazole moiety can influence the electronic environment of the metal center, while the chiral substituents dictate the stereochemical outcome of the reaction.

Furthermore, these derivatives can act as organocatalysts themselves. For instance, the introduction of a chiral secondary amine can lead to the formation of enamine-based organocatalysts. The benzoxadiazole core can play a role in the catalyst's conformational rigidity and in non-covalent interactions with the substrate, thereby enhancing enantioselectivity.

Table 2: Chiral Amines and Alcohols for Derivatization of this compound

| Chiral Reagent | Resulting Chiral Moiety | Potential Application |

| (R)- or (S)-1-Phenylethan-1-amine | Chiral Amide | Asymmetric Catalysis Ligand |

| (R)- or (S)-Proline methyl ester | Chiral Amide | Organocatalyst Precursor |

| (1R,2S)-(-)-Ephedrine | Chiral Amide/Alcohol | Chiral Auxiliary |

The design and synthesis of these novel chiral ligands and organocatalysts are an active area of research, with the goal of developing highly efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds.

Contributions to Polymer and Material Precursor Synthesis (focused on molecular design of monomers)

The unique electronic and photophysical properties of the 2,1,3-benzoxadiazole unit make it an attractive component for the design of advanced polymers and materials. This compound serves as a key precursor for the synthesis of monomers tailored for specific polymerization techniques and material applications.

Monomer Functionalization for Controlled Polymerization

The reactive nature of the carbonyl chloride group allows for the facile introduction of polymerizable functionalities. For instance, reaction with hydroxyethyl methacrylate or similar vinyl-containing alcohols can yield monomers suitable for free-radical polymerization. Similarly, reaction with aminostyrene derivatives can produce monomers for the synthesis of functionalized polystyrenes.

This approach enables the incorporation of the benzoxadiazole moiety as a pendant group along the polymer backbone. The resulting polymers often exhibit interesting optical properties, such as fluorescence, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and bioimaging.

Linker Synthesis for Functional Materials and Frameworks

Beyond its use in linear polymers, this compound is a valuable building block for the synthesis of linkers for porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By reacting the carbonyl chloride with diamines or other difunctional nucleophiles, rigid and electronically active linkers can be prepared.

For example, the polycondensation of this compound with aromatic diamines can lead to the formation of aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength, and the inclusion of the benzoxadiazole unit can impart additional functionalities, such as luminescence.

In the context of MOFs, the corresponding 2,1,3-Benzoxadiazole-4-carboxylic acid, which can be obtained from the carbonyl chloride via hydrolysis, can be used as a linker to construct porous frameworks with specific topologies and properties. The benzoxadiazole unit within the framework can contribute to gas sorption, separation, and catalytic applications.

Table 3: Potential Monomers and Linkers Derived from this compound

| Derivative | Polymerization/Material Type | Potential Application |

| N-(4-vinylbenzyl)-2,1,3-benzoxadiazole-4-carboxamide | Free-Radical Polymerization | Fluorescent Polymers |

| Aromatic Polyamides | Polycondensation | High-Performance Polymers |

| 2,1,3-Benzoxadiazole-4-carboxylic acid | MOF/COF Synthesis | Porous Materials |

The ability to precisely design the molecular structure of monomers and linkers using this compound as a starting material is crucial for the development of next-generation polymers and functional materials with tailored properties.

Advanced Analytical and Spectroscopic Methodologies for Reaction Product Elucidation

High-Resolution Mass Spectrometry for Precise Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of reaction products by providing highly accurate mass measurements. This precision allows for the determination of elemental compositions, which is crucial for confirming the identity of newly synthesized molecules.

In the characterization of 2,1,3-benzoxadiazole derivatives, Electrospray Ionization (ESI) is a commonly utilized soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. For instance, in the synthesis of complex derivatives, HRMS can confirm the final product's elemental composition with a high degree of confidence. nih.gov A notable example is the characterization of 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govkobv.deesisresearch.orgoxadiazole, where the calculated mass for the protonated molecule [C₄₀H₄₄N₁₀O+H]⁺ was determined to be 681.3772, closely matching the found mass of 681.3768. nih.gov Similarly, for another derivative, 4,7-bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govkobv.deesisresearch.orgoxadiazole, the calculated mass for [C₄₈H₆₀N₁₀O+H]⁺ was 793.5024, with the experimental value being 793.5027. nih.gov

The fragmentation patterns observed in the mass spectra of 2,1,3-benzoxadiazole derivatives provide valuable structural information. While the specific fragmentation of 2,1,3-Benzoxadiazole-4-carbonyl chloride itself is not extensively detailed in available literature, the fragmentation of related heterocyclic compounds often involves characteristic losses of small neutral molecules. The analysis of these fragmentation pathways aids in the structural confirmation of the synthesized compounds.

Table 1: Exemplary High-Resolution Mass Spectrometry Data for 2,1,3-Benzoxadiazole Derivatives nih.gov

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govkobv.deesisresearch.orgoxadiazole | C₄₀H₄₄N₁₀O | 681.3772 | 681.3768 |

| 4,7-bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govkobv.deesisresearch.orgoxadiazole | C₄₈H₆₀N₁₀O | 793.5024 | 793.5027 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR techniques are often necessary to assemble the complete molecular structure of complex reaction products.

For derivatives of 2,1,3-benzoxadiazole, ¹H NMR spectra reveal the chemical shifts and coupling constants of the aromatic and any aliphatic protons, providing insights into their connectivity. For example, the ¹H NMR spectrum of the parent 2,1,3-benzoxadiazole shows a characteristic pattern for the aromatic protons. nih.gov In more complex derivatives, the ¹³C NMR spectrum is essential for identifying all carbon atoms in the molecule, including those of the benzoxadiazole core and any substituents. nih.gov

To resolve ambiguities in spectral assignments and to map out the complete bonding network, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons in a spin system.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of C-H connectivities.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is invaluable for connecting different fragments of a molecule and for identifying quaternary carbons.

Table 2: Representative ¹H and ¹³C NMR Data for a 2,1,3-Benzoxadiazole Derivative nih.gov

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govkobv.deesisresearch.orgoxadiazole | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H), 4.66 (t, 4H), 2.07 (q, 4H), 1.42-1.23 (m, 20H), 0.88 (t, 6H) | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, 14.1 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Synthesized Compounds

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are routinely used to confirm the presence of key structural motifs in the products of reactions involving this compound.

The carbonyl chloride functional group in the starting material exhibits a characteristic strong IR absorption band for the C=O stretch, typically in the range of 1750-1815 cm⁻¹. Upon reaction, the position of this carbonyl band will shift depending on the newly formed functional group (e.g., ester, amide), providing direct evidence of the chemical transformation. The C=O stretching vibration is a very strong absorber in the infrared, making it an excellent diagnostic tool. spectroscopyonline.comresearchgate.net

In the synthesis of various 2,1,3-benzoxadiazole derivatives, IR spectroscopy is used to identify key functional groups. For instance, in the formation of amide derivatives, the appearance of N-H stretching bands and a shift in the carbonyl absorption are indicative of a successful reaction. The IR spectrum of 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] nih.govkobv.deesisresearch.orgoxadiazole, for example, shows characteristic bands for C-H stretching (2970, 2951, 2810 cm⁻¹) and C≡C stretching (2211 cm⁻¹). nih.gov

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, can provide complementary information. The symmetric vibrations of the benzoxadiazole ring system, for example, may be more prominent in the Raman spectrum.

Table 3: Key Infrared Absorption Frequencies for Functional Groups Relevant to this compound Chemistry nih.govlibretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Acyl Chloride (C=O) | 1750 - 1815 |

| Ester (C=O) | 1735 - 1750 |

| Amide (C=O) | 1630 - 1695 |

| Aromatic C-H | 3000 - 3100 |

| Alkyne (C≡C) | 2100 - 2260 |

| Nitro (N-O) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) |

X-ray Diffraction Studies of Crystalline Derivatives and Reaction Intermediates

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice. This technique is invaluable for the unambiguous determination of stereochemistry, conformation, and intermolecular interactions.

While specific X-ray diffraction data for this compound or its direct reaction products are not prevalent in the reviewed literature, studies on related benzoxadiazole and benzothiadiazole derivatives offer insights into the structural features of this class of compounds. For example, the crystal structures of several 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole have been determined, revealing details about bond lengths, planarity, and electron delocalization within the benzoxadiazole system. nih.gov In these structures, the nitro group was found to be coplanar with the benzoxadiazole unit, and significant electron delocalization was observed. nih.gov

Such studies are crucial for understanding the structure-property relationships of these compounds. For novel crystalline products derived from this compound, single-crystal X-ray diffraction would be the ultimate method for structural confirmation, providing unequivocal proof of the molecular connectivity and stereochemistry.

Advanced Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the purification of the resulting products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating complex mixtures. In the context of reactions with this compound, HPLC can be used to monitor the consumption of the starting material and the formation of the product in real-time. By developing a suitable method, often using a reversed-phase column and a gradient elution of solvents like acetonitrile (B52724) and water, quantitative analysis of the reaction mixture can be performed. The development of stability-indicating HPLC methods is also crucial for assessing the degradation of the compounds under various stress conditions. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern. In the synthesis of 2,1,3-benzoxadiazole derivatives, GC-MS is used to assess the purity of intermediates and final products. For example, the analysis of 4,7-dibromo-2,1,3-benzoxadiazole by GC-MS showed a retention time of 13.92 minutes and a molecular ion peak confirming its identity. researchgate.net

Purification of the synthesized compounds is often achieved using column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system is critical for achieving good separation of the desired product from unreacted starting materials and byproducts. The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC) . frontiersin.org

Theoretical and Computational Investigations of 2,1,3 Benzoxadiazole 4 Carbonyl Chloride and Its Reactivity

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of 2,1,3-Benzoxadiazole-4-carbonyl chloride. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are key to understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For 2,1,3-benzoxadiazole derivatives, the HOMO is typically distributed over the entire benzoxadiazole ring system, while the LUMO is often localized on the electron-deficient oxadiazole moiety. The introduction of a carbonyl chloride group at the 4-position, being a strong electron-withdrawing group, is expected to significantly lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy would make the molecule a better electron acceptor and more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Lowered due to electron-withdrawing substituent | Reduced electron-donating ability |

| LUMO Energy | Significantly lowered | Enhanced electron-accepting ability; increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Reduced | Higher reactivity and potential for colorimetric properties |

| HOMO Distribution | Delocalized over the benzoxadiazole ring | - |

| LUMO Distribution | Localized on the oxadiazole ring and the carbonyl group | The carbonyl carbon and the C4 position are likely sites for nucleophilic attack |

Electrostatic Potential Surface Mapping for Reactive Sites

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the ESP map is expected to show a highly positive (electron-deficient) region around the carbonyl carbon and the adjacent carbon atom of the benzoxadiazole ring (C4). This is due to the strong electron-withdrawing effects of both the carbonyl group and the chlorine atom. The oxygen atom of the carbonyl group and the nitrogen atoms of the oxadiazole ring are expected to have negative electrostatic potential, indicating electron-rich regions. This information is crucial for predicting how the molecule will interact with other reagents. For instance, a nucleophile would preferentially attack the electron-deficient carbonyl carbon.

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and bond strengths.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group. This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis can also quantify the charge on each atom, providing further insight into the reactive sites. The C-Cl bond in the carbonyl chloride group is expected to be highly polarized, making the carbon atom electrophilic.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Preferences

Ab initio and Density Functional Theory (DFT) calculations are powerful methods for determining the most stable conformation of a molecule. For this compound, these calculations would likely show that the benzoxadiazole ring is planar. The conformational flexibility would primarily arise from the rotation of the carbonyl chloride group around the C-C single bond connecting it to the ring.

DFT calculations could be used to generate a potential energy surface for this rotation, identifying the global minimum energy conformation and any rotational barriers. It is expected that the most stable conformation would be one where the carbonyl group is coplanar with the benzoxadiazole ring to maximize conjugation. However, steric hindrance between the carbonyl oxygen or the chlorine atom and the adjacent atoms on the ring could lead to a slightly twisted conformation.

Solvation Models and Environmental Effects on Reactivity Pathways

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used in computational chemistry to simulate the effect of a solvent on the electronic structure and reactivity of a molecule.

For this compound, these models could be employed to study how the polarity of the solvent affects its reactivity. For example, in a polar solvent, the charge separation in the ground state and in transition states of reactions would be stabilized. This could lead to an acceleration of reactions involving polar intermediates, such as nucleophilic acyl substitution at the carbonyl chloride group. Theoretical studies on related benzoxadiazole derivatives have shown that solvent polarity can influence their photophysical properties, and similar effects would be expected for the reactivity of this compound. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Prediction of Spectroscopic Signatures for Novel Derivatives

Computational chemistry serves as a powerful tool in predicting the spectroscopic characteristics of novel molecules before their synthesis, offering insights into their electronic structure and vibrational modes. For novel derivatives of this compound, theoretical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictive studies are crucial for identifying new compounds and understanding their properties.

Theoretical approaches, particularly DFT, have been successfully employed to predict the vibrational frequencies and NMR chemical shifts of various benzofurazan derivatives. researchgate.netsemanticscholar.orgnih.gov For instance, the B3LYP functional combined with a suitable basis set like 6-31+g(d,p) has been shown to provide accurate predictions of FT-IR and ¹H NMR spectra for related structures. nih.gov

The process of predicting spectroscopic signatures for novel derivatives of this compound would involve the following steps:

Molecular Modeling : The three-dimensional structures of the proposed novel derivatives are first constructed in silico.

Geometry Optimization : The initial structures are then optimized to find their most stable energetic conformation.

Frequency Calculations : Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. These calculations can also confirm that the optimized structure corresponds to a true energy minimum.

NMR Shielding Calculations : The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated to predict the NMR chemical shifts.

Electronic Transition Calculations : TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states, which allows for the prediction of the UV-Vis absorption spectrum. semanticscholar.org

The reactivity and electronic properties of the parent compound are influenced by the nature of the substituent groups. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzoxadiazole ring or by modification of the carbonyl chloride moiety would lead to predictable shifts in the spectroscopic data.

The following interactive data table provides a hypothetical illustration of predicted spectroscopic data for a series of novel derivatives of this compound, where 'R' represents a substituent introduced at the 7-position of the benzoxadiazole ring. These predictions are based on the general principles observed in computational studies of analogous benzoxadiazole derivatives. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net

Predicted Spectroscopic Signatures for Novel 7-Substituted this compound Derivatives

| Substituent (R) | Predicted Key ¹H NMR Chemical Shifts (δ, ppm) | Predicted Key ¹³C NMR Chemical Shifts (δ, ppm) | Predicted Key IR Frequencies (cm⁻¹) | Predicted UV-Vis λmax (nm) |

|---|---|---|---|---|

| -H (Parent Compound) | H5: 8.1-8.3; H6: 7.6-7.8; H7: 8.0-8.2 | C=O: 165-168; C4: 130-133; C5: 125-128; C6: 135-138; C7: 120-123 | C=O stretch: 1770-1790; C=N stretch: 1620-1640; Ar-Cl stretch: 780-820 | 340-360 |

| -OCH₃ (Methoxy) | H5: 7.8-8.0; H6: 7.1-7.3; OCH₃: 3.9-4.1 | C=O: 164-167; C7-O: 155-158; OCH₃: 55-58 | C=O stretch: 1765-1785; C-O stretch: 1240-1260 | 380-400 |

| -NO₂ (Nitro) | H5: 8.5-8.7; H6: 8.0-8.2 | C=O: 166-169; C7-N: 150-153 | C=O stretch: 1775-1795; NO₂ asym stretch: 1520-1540; NO₂ sym stretch: 1340-1360 | 360-380 |

| -NH₂ (Amino) | H5: 7.5-7.7; H6: 6.8-7.0; NH₂: 5.0-5.5 | C=O: 163-166; C7-N: 148-151 | N-H stretch: 3300-3500; C=O stretch: 1760-1780 | 420-440 |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends based on computational predictions for similar compounds. Actual experimental values may vary.

The accuracy of these computational predictions can be further enhanced by using machine learning algorithms trained on extensive databases of quantum chemical calculations. bris.ac.uk Such approaches have shown the potential to predict NMR parameters with an accuracy comparable to DFT but at a fraction of the computational cost. bris.ac.uk The fluorescence properties of novel derivatives are also a key area of investigation, as many benzoxadiazole derivatives exhibit interesting photophysical behaviors, including large Stokes shifts and sensitivity to their environment. acs.org

Future Research Directions and Emerging Opportunities for 2,1,3 Benzoxadiazole 4 Carbonyl Chloride

Development of Novel Catalytic and Stereoselective Transformations

The reactivity of the acyl chloride group makes 2,1,3-Benzoxadiazole-4-carbonyl chloride an ideal substrate for a variety of catalytic transformations. Future research will likely focus on expanding its synthetic utility beyond standard acylation reactions through the development of novel transition-metal-catalyzed cross-coupling and carbonylative processes.

Transition metals such as palladium, rhodium, and iridium have been shown to catalyze a diverse range of reactions with acyl chlorides, including decarbonylative couplings and chloroacylations. nih.gov Applying these methods to this compound could enable the direct formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position, providing access to complex derivatives that are otherwise difficult to synthesize. Furthermore, visible-light photoredox catalysis presents an opportunity for the generation and subsequent reaction of acyl radicals under mild conditions, opening pathways to novel heterocyclic structures. mdpi.com

Another significant area for development is in stereoselective transformations. While the benzoxadiazole ring itself is achiral, the carbonyl group offers a handle for introducing chirality. Research into the catalytic, asymmetric reduction of the carbonyl to a chiral alcohol, or the stereoselective addition of organometallic reagents, could yield valuable chiral building blocks for pharmaceutical and materials science applications.

| Potential Catalytic Reaction | Catalyst System | Potential Product Class | Significance |

| Decarbonylative Heck Coupling | Palladium(0) complexes | 4-Aryl-2,1,3-benzoxadiazoles | C-C bond formation, core functionalization |

| Suzuki-Miyaura Carbonylative Coupling | Palladium/phosphine ligands | 4-Aroyl-2,1,3-benzoxadiazoles | Synthesis of benzoxadiazole-based ketones |

| Asymmetric Carbonyl Reduction | Chiral Ruthenium or Rhodium complexes | Chiral 4-(hydroxymethyl)-2,1,3-benzoxadiazoles | Access to enantiomerically pure derivatives |

| Photoredox-mediated Acyl Radical Cyclization | Iridium or Ruthenium photocatalysts | Fused heterocyclic systems | Construction of complex polycyclic scaffolds |

Integration into Flow Chemistry and Automated Synthesis Platforms

The high reactivity of acyl chlorides, while synthetically useful, can present challenges for handling and control in traditional batch chemistry. oup.com Continuous flow chemistry offers a superior alternative by enabling the safe, on-demand generation and immediate consumption of such reactive intermediates in a closed and controlled environment. acs.orgacs.orgresearchgate.net

Future work should focus on developing a telescoped flow process where 2,1,3-Benzoxadiazole-4-carboxylic acid is converted to the target carbonyl chloride in a first reactor, followed immediately by its reaction with a nucleophile (e.g., amines, alcohols) in a second reactor. oup.comvapourtec.com This approach minimizes operator exposure to the corrosive acyl chloride and allows for precise control over reaction parameters, often leading to higher yields and purities. nih.gov

Integrating these flow modules with automated platforms can further accelerate research. nih.gov Automated systems can perform high-throughput experimentation to rapidly optimize reaction conditions or synthesize large libraries of derivatives for screening purposes. rsc.org Such platforms, combining robotics with real-time analytics, represent the future of efficient chemical synthesis and discovery. nih.govyoutube.com

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste and avoid hazardous substances. uniroma1.it Future research on this compound should pursue sustainability on two fronts: its synthesis and its application.

The conventional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which produce corrosive and toxic byproducts. acs.orglibretexts.org A key research goal is to develop greener pathways. This could involve catalytic methods that avoid stoichiometric activating agents or the use of safer, solid phosgene (B1210022) substitutes like triphosgene, particularly within the controlled environment of a flow reactor. acs.org

In its application, research should explore the use of environmentally benign solvents, such as deep-eutectic solvents, and energy-efficient reaction conditions, potentially facilitated by microwave irradiation or biocatalysis. rsc.org Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be a critical aspect of developing sustainable processes utilizing this building block. organic-chemistry.orgpatsnap.com

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound, DFT studies can provide profound insights into its electronic structure, orbital energies (HOMO/LUMO), and reactivity patterns. researchgate.netdergipark.org.tr

Future computational work could focus on modeling the transition states of its reactions to elucidate mechanisms, such as whether nucleophilic substitution proceeds via a concerted S(N)2-type pathway or through a tetrahedral intermediate. nih.gov Such studies can predict the activation energies for competing reaction pathways, guiding the experimental choice of conditions to favor a desired outcome. bohrium.com

Moreover, computational modeling can be used prospectively to design novel catalysts that enhance reactivity or control regioselectivity and stereoselectivity. nih.gov By simulating the interaction between the substrate, reagents, and catalyst, researchers can rationally design ligands or catalytic systems tailored for specific transformations, accelerating the development of new synthetic methods.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Synthesis

The robust reactivity of the acyl chloride functional group makes this compound an exceptional scaffold for combinatorial chemistry and high-throughput synthesis. niscpr.res.infiveable.me These techniques enable the rapid generation of large, diverse libraries of compounds from a common intermediate, which is essential for modern drug discovery and materials science. wikipedia.orgnih.gov

Future efforts can leverage this reactivity to create extensive libraries of amides and esters by reacting the carbonyl chloride with a diverse set of commercially available amines and alcohols. prolabas.com This can be performed in parallel using automated liquid handlers and microtiter plates. researchgate.net The resulting libraries of novel benzoxadiazole derivatives can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. pku.edu.cnnih.gov The combination of a versatile core building block with automated synthesis and screening technologies creates a powerful engine for discovery. chemistryworld.comajrconline.org

Potential for Advanced Functional Material Precursors (focused on molecular design and synthesis)

The 2,1,3-benzoxadiazole core is a well-known fluorophore, and its derivatives are extensively studied for applications in organic electronics, sensors, and bio-imaging. frontiersin.orgresearchgate.net The carbonyl chloride functionality provides a convenient anchor point to covalently incorporate this optoelectronically active unit into larger molecular architectures, such as conjugated polymers and functional dyes. mit.edu

A significant future direction is the molecular design and synthesis of novel donor-acceptor (D-A) type materials, where the electron-deficient benzoxadiazole unit acts as the acceptor. frontiersin.org By reacting this compound with various electron-donating amines or alcohols, a wide range of D-A compounds can be synthesized. The resulting amide or ester linkage can either be part of the conjugated system or act as a flexible linker. This synthetic versatility allows for precise tuning of the material's photophysical and electronic properties, such as absorption/emission wavelengths and energy levels (HOMO/LUMO). researchgate.netkobv.de

These tailored materials could find applications as emitters in Organic Light-Emitting Diodes (OLEDs), components in organic photovoltaics, or as fluorescent probes for biological systems. mit.edu

Table of Photophysical Properties for Exemplary 2,1,3-Benzoxadiazole Derivatives This table presents data for related benzoxadiazole compounds to illustrate the potential properties of materials derived from this compound.

| Compound Structure Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_FL) | Reference |

| D-π-A-π-D Benzoxadiazole System | ~419 | ~530 (in CHCl3) | ~0.5 | frontiersin.org |

| Alkoxy-substituted Benzoxadiazoles | 426–437 | 523-542 | 0.27–0.32 | researchgate.net |

| Benzoxadiazole-Thiourea Dyes | ~450 | ~700 (with analyte) | Not specified | kobv.de |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,1,3-Benzoxadiazole-4-carbonyl chloride, and what analytical methods confirm its purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding carboxylic acid (2,1,3-benzoxadiazole-4-carboxylic acid) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, analogous protocols for benzoyl chloride synthesis involve refluxing the acid with SOCl₂ in dry dichloromethane, followed by solvent removal under reduced pressure .

- Characterization : Purity is confirmed via H/C NMR (to verify acyl chloride formation), FT-IR (C=O stretch at ~1770–1800 cm⁻¹), and mass spectrometry (to confirm molecular ion peaks). Moisture-sensitive handling is critical to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use in a fume hood due to corrosive vapors and moisture sensitivity.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic hydrolysis .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize degradation .

Q. How is this compound typically employed in coupling reactions, and what solvents/conditions optimize acylation efficiency?

- Reaction Design : The compound reacts with amines, alcohols, or thiols to form amides, esters, or thioesters. For example, in peptide coupling, it is used with a base (e.g., triethylamine) in dry THF or DCM at 0–25°C. Anhydrous conditions are essential to prevent competitive hydrolysis .

- Optimization : Pre-activation with catalytic DMAP or use of Schlenk techniques improves yields in sterically hindered systems .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electron-deficient systems?

- Electronic Effects : The benzoxadiazole ring’s electron-withdrawing nature enhances the electrophilicity of the carbonyl chloride, accelerating nucleophilic acyl substitution. Computational studies (DFT) predict a lower LUMO energy for the carbonyl carbon, facilitating attack by nucleophiles like amines .

- Kinetic Studies : Pseudo-first-order kinetics in DMF show rate dependence on nucleophile concentration and solvent polarity, with activation parameters (ΔH‡, ΔS‡) aligning with a concerted mechanism .

Q. How does the electronic nature of the benzoxadiazole ring influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?

- Structure-Reactivity Relationship : The benzoxadiazole’s electron-deficient aromatic system stabilizes the transition state via resonance, lowering the activation energy. Comparative studies with benzoyl chloride derivatives show 2–3× faster reaction rates for benzoxadiazole analogs in amidation .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) at adjacent positions further enhance reactivity, while electron-donating groups (e.g., methoxy) reduce it .

Q. What strategies mitigate side reactions such as hydrolysis or dimerization during coupling reactions involving this compound?

- Hydrolysis Prevention : Use aprotic solvents (e.g., DCM, THF) and molecular sieves to scavenge trace water. Reaction temperatures below 25°C minimize thermal degradation .

- Dimerization Control : Low concentrations (≤0.1 M) and rapid addition of nucleophiles reduce intermolecular side reactions. In situ monitoring via F NMR (if fluorinated analogs are used) helps track progress .

Q. What computational tools predict the stability and reactivity of this compound under varying pH and temperature conditions?

- Modeling Approaches : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) assess hydrolysis pathways. Predicted half-lives in aqueous buffers (pH 7.4) correlate with experimental HPLC data, showing rapid degradation above pH 6 .

- Thermal Stability : DSC/TGA analyses reveal decomposition onset at ~120°C, consistent with computational predictions of bond dissociation energies (BDEs) for the C-Cl bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.